4-bromo-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O5S/c19-12-1-4-15(5-2-12)27(23,24)20-13-9-18(22)21(11-13)14-3-6-16-17(10-14)26-8-7-25-16/h1-6,10,13,20H,7-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPAQTSVNSZZKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NS(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-bromo-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, pharmacological implications, and relevant research findings.
Synthesis of the Compound
The synthesis of this compound involves several key steps:
- Formation of the Sulfonamide Backbone : The reaction begins with N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) reacting with 4-bromobenzenesulfonyl chloride in the presence of a base such as sodium carbonate. This step yields the initial sulfonamide derivative.
- Pyrrolidine Derivatization : The sulfonamide is then reacted with 5-oxopyrrolidin-3-yl bromide to introduce the pyrrolidine moiety, which enhances the biological activity of the compound.
- Final Purification : The final product is purified through recrystallization or chromatography to ensure high purity for biological testing.
Enzyme Inhibition Studies
Recent studies have explored the enzyme inhibition potential of this compound. Specifically, it has been tested against:
- α-glucosidase : This enzyme is critical in carbohydrate metabolism and its inhibition can help manage Type 2 Diabetes Mellitus (T2DM). The compound demonstrated significant inhibitory activity, suggesting its potential as an antidiabetic agent.
- Acetylcholinesterase : Inhibition of this enzyme is relevant for treating Alzheimer's disease (AD). The compound showed promising results in reducing acetylcholinesterase activity, indicating potential neuroprotective effects.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound includes:
- Binding Affinity : Studies indicate moderate to strong binding affinity with human serum albumin (HSA), which is crucial for drug distribution and efficacy in vivo.
- Metabolic Stability : Preliminary assessments suggest that the compound may exhibit stability against metabolic degradation by cytochrome P450 enzymes, although potential hepatotoxicity was noted.
Case Studies and Experimental Data
Several experimental studies have been conducted to evaluate the biological effects of this compound. Below is a summary table of key findings from these studies:
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves several key steps, including the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride under alkaline conditions. This process yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide as a key intermediate. The final product is characterized using techniques such as thin-layer chromatography (TLC), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and purity.
Pharmacological Applications
1. Neurodegenerative Diseases:
The compound has shown promise in the inhibition of cholinesterase enzymes, which are relevant in the treatment of neurodegenerative diseases such as Alzheimer's. In vitro studies have reported IC50 values indicating significant potency against these enzymes, suggesting its potential as a therapeutic agent.
2. Cancer Research:
Research indicates that compounds similar to 4-bromo-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide can target poly(ADP-ribose) polymerase 1 (PARP1), an important enzyme involved in DNA repair mechanisms. Inhibitors of PARP1 are being explored for their anticancer properties, making this compound a candidate for further investigation in cancer therapy .
3. Enzyme Inhibition Studies:
The compound's mechanism of action primarily involves the inhibition of specific enzymes associated with various disease pathways. Studies have demonstrated its interaction with serum proteins like human serum albumin (HSA), affecting its pharmacokinetic properties and therapeutic efficacy .
Case Study 1: Cholinesterase Inhibition
In a study assessing the inhibitory effects of various compounds on cholinesterase activity, this compound exhibited significant inhibition with an IC50 value that supports its potential use in treating Alzheimer's disease. The study highlighted the importance of structural modifications in enhancing inhibitory potency.
Case Study 2: PARP1 Inhibition
Another research effort focused on the development of PARP inhibitors for cancer therapy identified this compound as a promising lead. The study involved extensive structure-activity relationship (SAR) analysis to optimize its efficacy against PARP1, revealing that modifications to the benzodioxine moiety could enhance activity significantly .
Comparison with Similar Compounds
Structural Analogues in Dihydropyrazole Derivatives ()
Compounds 4m–4q share the 2,3-dihydrobenzo[1,4]dioxin and benzenesulfonamide framework but differ in their core structure (dihydropyrazole vs. pyrrolidinone) and substituents. Key comparisons include:
| Compound | Core Structure | Substituent (R) | Yield (%) | Melting Point (°C) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|---|---|
| Target Compound | Pyrrolidinone | Br | N/A | N/A | ~450 (estimated) | Higher lipophilicity, potential for enhanced binding |
| 4m | Dihydropyrazole | OCH₃ | 75.6 | 207–208 | 493.56 | High yield, crystalline stability |
| 4n | Dihydropyrazole | OCH₂CH₃ | 59.8 | 193–194 | 507.59 | Moderate yield, lower melting point |
| 4o | Dihydropyrazole | F | 67.8 | 195–196 | 481.51 | Fluorine-induced polarity, moderate stability |
| 4p | Dihydropyrazole | Cl | 73.9 | 146–148 | 497.96 | Chlorine enhances halogen bonding, lower melting point |
| 4q | Dihydropyrazole | Br | N/A | N/A | 542.41 | Bromine increases molecular weight and steric effects |
Key Findings :
- Core Structure Impact: The pyrrolidinone core in the target compound introduces a ketone group, which may enhance hydrogen-bonding interactions compared to the dihydropyrazole core in 4m–4q .
- Thermal Stability: The dihydropyrazole derivatives (4m–4p) show melting points between 146–208°C, influenced by substituent polarity and molecular packing. The target compound’s pyrrolidinone core may alter thermal behavior due to conformational flexibility.
Pyrrolidinone-Based Sulfonamides ()
The non-brominated analog, N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide, shares the pyrrolidinone core but lacks the bromine substituent. While detailed data are unavailable, the bromine addition in the target compound is expected to:
- Increase molecular weight by ~79.9 g/mol.
- Alter electronic properties via bromine’s inductive effect .
Chromen-Containing Derivatives ()
Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) differs significantly but shares sulfonamide and halogenated motifs:
| Property | Example 53 | Target Compound |
|---|---|---|
| Core Structure | Pyrazolopyrimidine | Pyrrolidinone |
| Molecular Weight | 589.1 | ~450 |
| Melting Point | 175–178°C | N/A |
| Key Features | Fluorinated chromen | Brominated benzene |
Comparison Insights :
- Complexity vs. Simplicity: Example 53’s multi-ring system increases rigidity and molecular weight, whereas the target compound’s pyrrolidinone offers conformational flexibility.
- Halogen Effects : Fluorine in Example 53 enhances polarity and metabolic stability, while bromine in the target compound prioritizes lipophilicity and van der Waals interactions .
Q & A
Basic: What synthetic methodologies are used to prepare this compound, and how is purity confirmed?
Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling of the benzo[b][1,4]dioxin moiety, and sulfonamide formation. Key steps include:
- Coupling Reactions : Use of bases like triethylamine to activate intermediates for substitution .
- Purity Monitoring : Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) track reaction progress, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (ESI-MS) confirm structural integrity and purity .
- Yield Optimization : Reaction conditions (e.g., inert atmosphere, temperature control) minimize side products .
Basic: What spectroscopic techniques characterize its structural features?
Answer:
- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, pyrrolidinone carbonyl at δ 2.8–3.2 ppm) .
- ¹³C NMR : Confirms carbonyl groups (C=O at ~170–175 ppm) and aromatic carbons .
- ESI-MS : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
Advanced: How can computational modeling optimize its synthesis or biological activity?
Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates to identify energetically favorable pathways .
- Molecular Docking : Screens interactions with biological targets (e.g., COX-2 enzyme) to prioritize analogs with higher binding affinity .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., solubility, CYP450 interactions) .
Advanced: What structure-activity relationships (SAR) are observed in analogs?
Answer:
Modifications to the sulfonamide, pyrrolidinone, or dihydrobenzo[b][1,4]dioxin moieties significantly affect activity. Key findings:
Advanced: How can statistical experimental design improve reaction optimization?
Answer:
- Factorial Design : Identifies critical variables (e.g., temperature, solvent polarity) affecting yield. For example, a 2³ factorial design revealed solvent choice (DMF vs. THF) as the dominant factor (p < 0.05) .
- Response Surface Methodology (RSM) : Optimizes conditions (e.g., 72°C, 18 hr) for maximum yield (75–80%) while minimizing byproducts .
Advanced: What challenges arise in scaling up synthesis?
Answer:
- Heat Management : Exothermic reactions require controlled cooling to prevent decomposition .
- Solvent Recovery : Environmentally friendly solvents (e.g., ethanol/water mixtures) reduce waste but may lower yields .
- Catalyst Reusability : Heterogeneous catalysts (e.g., Pd/C) are preferred for cost efficiency .
Advanced: How is in vitro biological activity evaluated?
Answer:
- Enzyme Assays : COX-2 inhibition measured via fluorometric kits (IC₅₀ values reported) .
- Cell-Based Assays : Anti-cancer activity tested on colon cancer cell lines (HT-29, HCT116) using MTT assays (EC₅₀ = 2–5 μM) .
- Target Validation : siRNA knockdown confirms mechanism (e.g., apoptosis via caspase-3 activation) .
Advanced: How to resolve contradictions in biological data?
Answer:
- Dose-Response Curves : Repetition across multiple cell lines (n ≥ 3) distinguishes true activity from artifacts .
- Off-Target Screening : Pan-assay interference compounds (PAINS) filters eliminate false positives .
- Orthogonal Assays : Confirm COX-2 inhibition via Western blot (protein level) and qPCR (mRNA level) .
Basic: What are its key physicochemical properties?
Answer:
- Melting Point : 193–208°C (depends on crystallinity) .
- Solubility : Lipophilic (logP = 2.8), soluble in DMSO (>10 mg/mL) .
- Stability : Degrades <10% after 24 hr in PBS (pH 7.4) at 25°C .
Advanced: How to assess environmental impact of synthesis routes?
Answer:
- E-Factor Calculation : Measures waste per kg of product (e.g., 15–20 kg waste/kg product for traditional routes vs. 5–8 kg for green methods) .
- Lifecycle Analysis (LCA) : Evaluates energy use and emissions for solvent recovery vs. disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
